molecular formula C20H12F2N2O3S B14873185 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B14873185
M. Wt: 398.4 g/mol
InChI Key: SNEHGHGYMDUGQA-ICFOKQHNSA-N
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Description

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its unique structure, which includes fluorinated benzoyl and phenyl groups, a thiazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzoyl and fluorophenyl groups. The hydroxyl group is then added through a controlled reaction to ensure the correct positioning on the pyrrole ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification steps, such as crystallization and chromatography, are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
  • 4-(4-fluorobenzoyl)-5-(4-methylphenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Uniqueness

Compared to similar compounds, 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is unique due to the presence of two fluorinated aromatic rings. This structural feature can enhance its stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12F2N2O3S

Molecular Weight

398.4 g/mol

IUPAC Name

(4Z)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H12F2N2O3S/c21-13-5-1-11(2-6-13)16-15(17(25)12-3-7-14(22)8-4-12)18(26)19(27)24(16)20-23-9-10-28-20/h1-10,16,25H/b17-15-

InChI Key

SNEHGHGYMDUGQA-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NC=CS4)F

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4)F

Origin of Product

United States

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